molecular formula C20H12ClFN2O3S B2703225 5-(2-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one CAS No. 307541-53-3

5-(2-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2703225
CAS No.: 307541-53-3
M. Wt: 414.84
InChI Key: IYDDBJKZYXJJKD-UHFFFAOYSA-N
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Description

The compound 5-(2-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a trisubstituted pyrrolinone derivative featuring a central pyrrol-2-one core. For instance, compounds with similar frameworks, such as 3-hydroxy-1-(thiazol-2-yl)-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one (A2844/119997), have demonstrated inhibitory activity against matriptase activation, a protease involved in cancer progression . The substitution pattern of the target compound—comprising a 2-chlorophenyl group at position 5, a 4-fluorobenzoyl moiety at position 4, and a thiazol-2-yl group at position 1—suggests optimized interactions with biological targets, likely influencing binding affinity and selectivity.

Properties

IUPAC Name

(4E)-5-(2-chlorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClFN2O3S/c21-14-4-2-1-3-13(14)16-15(17(25)11-5-7-12(22)8-6-11)18(26)19(27)24(16)20-23-9-10-28-20/h1-10,16,25H/b17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPQFILEPVDXNI-BMRADRMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2C4=NC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique structural framework that includes a pyrrolone core, various substituents such as a chlorophenyl group, a fluorobenzoyl moiety, and a thiazole ring. Its molecular formula is C18H14ClFN2O3SC_{18}H_{14}ClFN_{2}O_{3}S, with a molecular weight of approximately 372.83 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to optimize yield and purity. The presence of the thiazole ring suggests potential for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit significant antimicrobial activity. The thiazole moiety is known for its ability to enhance the antibacterial effects of related compounds. Preliminary studies suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria, although specific data on this compound's efficacy remains limited.

Anticancer Activity

Compounds related to this pyrrolone have shown promising anticancer properties. For instance, certain derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms of action may involve the modulation of key signaling pathways or direct interaction with cellular targets .

In vitro studies have demonstrated that similar pyrrolone derivatives can effectively reduce cell viability in cancer models, suggesting that this compound could be explored further as an anticancer agent .

The specific interactions and mechanisms of action for this compound are still under investigation. However, it is hypothesized that it may interact with specific receptors or enzymes, influencing their activity. For example, some pyrrolone derivatives have been shown to inhibit enzymes involved in disease processes or modulate receptor activity, which could be relevant for both antimicrobial and anticancer effects.

Comparative Analysis with Related Compounds

A comparative analysis highlights the biological activities of structurally similar compounds:

Compound NameStructure FeaturesNotable Activities
5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-oneSimilar core with different substituentsAntiviral activity
5-(3,4-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-oneContains methoxy groupsPotential anticancer properties
5-(phenyl)-4-(benzoyl)-3-hydroxy-1H-pyrrol-2(5H)-oneLacks halogen substituentsExhibits moderate biological activity

The unique combination of halogenated aromatic systems and heterocyclic components in this compound may enhance its biological activity compared to similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Anticancer Screening : A study screening a library of compounds identified several pyrrolones as potent inhibitors against various cancer cell lines. The findings suggest that modifications in the substituent groups can significantly impact biological activity .
  • Antimicrobial Evaluation : Another study evaluated the antimicrobial properties of thiazole-containing compounds, demonstrating their effectiveness against multiple bacterial strains. This supports the hypothesis that the thiazole ring in our compound may confer similar benefits .

Comparison with Similar Compounds

Key Findings :

  • The 4,5-dimethylthiazol-2-yl group in F3226-1198 enhances potency (IC₅₀ = 2.6 µM) compared to the unsubstituted thiazol-2-yl in A2844/119997 (IC₅₀ = 9.8 µM), likely due to improved hydrophobic interactions .
  • Substitution at position 4 with benzoyl (STOCK3S-92907) instead of thiophene carbonyl reduces activity, highlighting the importance of electronic effects .

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